molecular formula C12H10ClN B1297647 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 40528-00-5

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B1297647
CAS No.: 40528-00-5
M. Wt: 203.67 g/mol
InChI Key: GSUKEUPKOXDHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Formula Verification

Parameter Value Source Reference
Molecular Formula C₁₂H₁₀ClN
Molecular Weight (g/mol) 203.67
SMILES Notation ClC1=C(CCC2)C2=NC3=CC=CC=C13
InChI Key GSUKEUPKOXDHCG-UHFFFAOYSA-N

The SMILES string reflects the fused bicyclic structure, with the chlorine atom at position 9 and the saturated cyclopentane carbons (CCC) at positions 2 and 3.

Structural Isomerism and Stereochemical Considerations

Structural Isomerism

Potential isomers arise from:

  • Positional isomerism : Variation in the chlorine substituent’s location on the quinoline ring (e.g., 7-chloro vs. 9-chloro derivatives).
  • Ring fusion isomerism : Alternative fusion patterns of the cyclopentane ring with the quinoline system (e.g., cyclopenta[c]quinoline vs. cyclopenta[b]quinoline).

For example, 7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 1237978) demonstrates how substituent position alters identity.

Table 2: Structural Isomers of Interest

Compound Name CAS Number Key Difference
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline 24278837 Chlorine at position 7
8-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline - Chlorine at position 8
9-Chloro-2,3-dihydro-1H-cyclopenta[c]quinoline - Cyclopentane fused at [c] position

Stereochemical Considerations

The molecule lacks chiral centers due to its planar quinoline system and symmetric saturation of the cyclopentane ring. However, cis-trans isomerism is theoretically possible in derivatives with substituents on the cyclopentane ring. For instance, dihydroxy or alkyl-substituted analogs could exhibit stereoisomerism depending on substituent orientation. In the parent compound, the rigid fused-ring system prevents such isomerism, as the cyclopentane’s saturation does not introduce stereogenic centers.

Key Structural Features:

  • Fused bicyclic core : Quinoline (aromatic) + cyclopentane (non-aromatic, partially saturated).
  • Substituent orientation : Chlorine at position 9 imposes electronic effects on the quinoline’s π-system.
  • Planarity : The aromatic quinoline moiety dominates the molecular geometry, limiting conformational flexibility.

Properties

IUPAC Name

9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUKEUPKOXDHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344565
Record name 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40528-00-5
Record name 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reaction

One of the most common methods for synthesizing 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves a cyclization reaction between anthranilic acid and cyclopentanone. The reaction typically utilizes phosphorus oxychloride (POCl₃) as a reagent to facilitate the cyclization process.

Reaction Scheme:

$$
\text{Anthranilic Acid} + \text{Cyclopentanone} \xrightarrow{\text{POCl}_3} \text{this compound}
$$

Key Reaction Conditions:

Alternative Synthesis Routes

In addition to the cyclization method mentioned above, other synthetic routes have been explored:

  • Route A: Involves the use of trichlorophosphate instead of phosphorus oxychloride, achieving similar yields.

  • Route B: A multi-step synthesis where anthranilic acid is first converted into an intermediate before undergoing cyclization with cyclopentanone.

Summary of Synthesis Methods

Method Key Reactants Yield (%) Reference
Cyclization Anthranilic acid, Cyclopentanone, POCl₃ ~90 Hu et al., Tetrahedron Letters
Alternative Route A Anthranilic acid, Cyclopentanone, Trichlorophosphate ~85 Chemicalbook
Alternative Route B Anthranilic acid (intermediate), Cyclopentanone Varies PMC Article

Research indicates that this compound exhibits significant biological activity as an acetylcholinesterase inhibitor. It has shown comparable efficacy to tacrine, a well-known AChE inhibitor, while demonstrating selectivity towards AChE over butyrylcholinesterase. This selectivity is crucial for its potential application in treating neurodegenerative diseases.

The preparation methods for this compound primarily involve cyclization reactions using anthranilic acid and cyclopentanone under specific conditions with phosphorus oxychloride or trichlorophosphate. The compound's promising biological activity as an acetylcholinesterase inhibitor highlights its potential in pharmacological applications, warranting further research and development.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products

    Substitution: Formation of amino or thiol derivatives.

    Oxidation: Formation of quinoline derivatives with various functional groups.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Enzyme Inhibition

  • AChE Inhibition :

    • 9-Chloro-CPQ derivatives (e.g., compound 3b ) show superior AChE inhibition (IC₅₀ = 0.052 µM) compared to tacrine (IC₅₀ = 0.2 µM) .
    • Fluorobenzoic acid-CPQ hybrids (e.g., compound 27 ) exhibit IC₅₀ = 3.65 nM, with enhanced selectivity for AChE over BChE .
  • BChE Inhibition :

    • 9-Chloro-CPQ derivatives retain moderate BChE inhibition (IC₅₀ = 0.071–0.797 µM), making them balanced dual inhibitors .

Anti-Amyloid Activity

9-Chloro-CPQ derivatives inhibit Aβ₁–42 aggregation by up to 92.8% at 100 µM, outperforming unsubstituted CPQ analogs .

Physicochemical Properties

Lipophilicity

  • Both CPQ and THA derivatives exhibit comparable experimental logP values (e.g., CPQ logP ≈ 3.0), with substituents like hydrazino or fluoro groups marginally altering hydrophobicity .
  • 9-Chloro-CPQ has a calculated PSA (polar surface area) of 12.89 Ų, suggesting moderate blood-brain barrier (BBB) penetration .

ADMET Profiles

Parameter 9-Chloro-CPQ Derivatives THA Derivatives
BBB Permeability High (predicted CNS activity) Moderate
Genotoxicity Lower risk Higher risk
Cardiotoxicity Low Moderate
P-glycoprotein Substrate Less likely Likely

Computational studies indicate that 9-Chloro-CPQ derivatives have superior ADMET profiles, including reduced genotoxicity and enhanced BBB penetration, compared to THA-based analogs .

Biological Activity

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound that has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This article presents an overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an AChE inhibitor . AChE is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition is a therapeutic strategy in treating neurodegenerative diseases such as Alzheimer's disease.

Studies have shown that this compound exhibits comparable inhibitory activity to tacrine, a well-known AChE inhibitor. Importantly, it demonstrates selectivity for AChE over butyrylcholinesterase (BChE), which is crucial for minimizing side effects associated with broader cholinesterase inhibition .

Structure-Activity Relationships (SAR)

The structure of this compound allows it to interact with both the catalytic and peripheral sites of AChE. Molecular modeling studies suggest that modifications to its structure can enhance its efficacy and selectivity .

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes:

  • Reagents : 2-Aminobenzoic acid and cyclopentanone.
  • Conditions : The reaction is conducted in the presence of phosphorus oxychloride (POCl₃) under reflux conditions.
  • Procedure :
    • Combine 2-aminobenzoic acid (6.86 g) and cyclopentanone (4.2 g) with POCl₃.
    • Reflux for two hours, then neutralize and purify .

This method leads to the formation of the desired bicyclic structure, which can be further modified to produce various derivatives with enhanced biological properties.

Inhibition Studies

Research has demonstrated that this compound exhibits concentration-dependent inhibition of AChE. For instance, in a study using Ellman's method, this compound showed an IC50 value comparable to tacrine .

Biodistribution Studies

In biodistribution studies involving radiolabeled derivatives, it was found that while the compound exhibited rapid clearance from circulation, its uptake in the brain was limited due to hydrophilicity, which poses challenges for central nervous system applications .

Comparative Analysis

The following table summarizes the biological activity and selectivity of this compound compared to other known AChE inhibitors:

CompoundIC50 (nM)Selectivity (AChE/BChE)
This compound~50High
Tacrine~40Moderate
Donepezil~20Moderate

This comparison highlights the competitive nature of this compound as a selective AChE inhibitor.

Q & A

Q. What are the established synthetic routes for 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline, and what factors influence yield optimization?

The compound is typically synthesized via cyclization of anthranilic acid derivatives with cyclopentanone in phosphorus oxychloride (POCl₃), as reported for analogous cyclopentaquinoline systems . Key factors affecting yield include reaction temperature (reflux conditions), stoichiometric ratios of reactants, and purification methods (e.g., recrystallization or column chromatography). For example, POCl₃ acts as both a solvent and a chlorinating agent, requiring careful control of reaction time to avoid over-chlorination or decomposition.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in related cyclopentaquinoline derivatives . Complementary techniques include:

  • ¹H/¹³C NMR : To verify proton environments and aromaticity (e.g., cyclopentane ring protons appear as multiplets at δ 2.12–2.50 ppm ).
  • FTIR : For identifying functional groups (e.g., C–Cl stretching at ~600 cm⁻¹).
  • Mass spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability is influenced by moisture, light, and temperature. The compound should be stored in anhydrous conditions (desiccated environment) at 4°C to prevent hydrolysis of the chlorine substituent. Degradation studies for similar quinoline derivatives indicate a shelf life of >6 months under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

SAR strategies involve systematic modifications:

  • Alkyl chain elongation : Introducing aminoalkyl side chains (e.g., propyl, hexyl) to enhance binding to biological targets like acetylcholinesterase .
  • Substitution patterns : Comparing chloro, bromo, or methoxy groups at the 9-position to assess electronic effects on bioactivity .
  • In vitro assays : Use enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assays) to quantify activity .

Q. What experimental challenges arise in resolving contradictory data between in vitro and in vivo studies of cyclopentaquinoline analogs?

Discrepancies often stem from:

  • Bioavailability : Poor solubility of the chloro-substituted derivative in aqueous media, requiring formulation with co-solvents (e.g., DMSO/PEG) .
  • Metabolic stability : Hepatic metabolism (e.g., cytochrome P450-mediated dechlorination) may reduce efficacy in vivo, necessitating pharmacokinetic studies with radiolabeled analogs (e.g., ¹⁴C-tracing) .
  • Data normalization : Control for batch-to-batch variability in compound purity using HPLC-UV validation (>98% purity threshold) .

Q. How can computational methods enhance the design of this compound-based inhibitors for neurodegenerative targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like acetylcholinesterase. Key steps include:

  • Ligand preparation : Optimize protonation states of the quinoline nitrogen and chloro substituent at physiological pH.
  • Binding site analysis : Identify hydrophobic pockets (e.g., cyclopentane ring interactions) and hydrogen-bonding residues (e.g., Tyr337 in acetylcholinesterase) .
  • Free energy calculations : Use MM-GBSA to rank derivatives by predicted inhibitory potency .

Methodological Guidelines

Q. What protocols are recommended for synthesizing this compound derivatives with varying alkylamino side chains?

Step 1 : Synthesize the core structure via cyclization of anthranilic acid and cyclopentanone in POCl₃ . Step 2 : React the chloro intermediate with alkyldiamines (C2–C9 chains) in phenol/NaI under reflux to introduce side chains . Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validate by NMR/MS .

Q. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) in cyclopentaquinoline characterization?

  • Dynamic effects : Variable-temperature NMR can resolve splitting ambiguities caused by ring puckering in the cyclopentane moiety .
  • Crystallographic validation : Compare experimental NMR data with SC-XRD-derived torsion angles to confirm conformer populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 2
Reactant of Route 2
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.